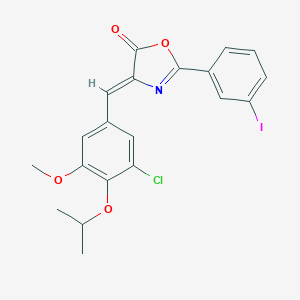![molecular formula C31H32ClNO6 B283840 ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE](/img/structure/B283840.png)
ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE can be compared with other similar compounds, such as other esters or phenoxy derivatives. Its uniqueness lies in its specific structure and the combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include ethyl acetate, methyl butyrate, and other phenoxy esters, each with their own unique characteristics and applications.
Properties
Molecular Formula |
C31H32ClNO6 |
|---|---|
Molecular Weight |
550 g/mol |
IUPAC Name |
ethyl 2-[5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl]phenoxy]acetate |
InChI |
InChI=1S/C31H32ClNO6/c1-4-38-28(36)17-39-27-16-21(32)20(15-26(27)37-3)29-30-22(7-5-9-24(30)34)33(19-13-11-18(2)12-14-19)23-8-6-10-25(35)31(23)29/h11-16,29H,4-10,17H2,1-3H3 |
InChI Key |
IRLCJGNREGDZMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)C)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobutanoyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]thiourea](/img/structure/B283760.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283765.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283774.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283782.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)

